molecular formula C11H19BO4S B2634962 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide CAS No. 1370535-33-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide

Cat. No.: B2634962
CAS No.: 1370535-33-3
M. Wt: 258.14
InChI Key: ALXDCUFWZWEIFD-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide is a boronate ester featuring a six-membered thiopyran ring system oxidized to a sulfone (1,1-dioxide) and a tetramethyl dioxaborolane group. This compound is structurally distinct due to the combination of a sulfur-containing heterocycle and a boronate ester, making it relevant in Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO4S/c1-10(2)11(3,4)16-12(15-10)9-5-7-17(13,14)8-6-9/h5H,6-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXDCUFWZWEIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370535-33-3
Record name 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1lambda6-thiopyran-1,1-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide typically involves the formation of the dioxaborolane ring followed by its attachment to the thiopyran ring. One common method involves the reaction of a thiopyran derivative with a boronic acid or ester in the presence of a suitable catalyst, such as palladium or copper, under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Boronic acids and esters , including this compound, are widely used in organic synthesis due to their ability to form carbon-boron bonds. This is particularly useful in:

  • Suzuki Coupling Reactions : The compound can act as a boronic acid pinacol ester in cross-coupling reactions to synthesize biaryl compounds. This method is highly valued for its efficiency and selectivity in forming C-C bonds .

Medicinal Chemistry

In medicinal chemistry, boron-containing compounds have gained attention for their potential therapeutic applications:

  • Anticancer Agents : Compounds similar to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide have shown promise in targeting cancer cells through unique mechanisms of action involving the modulation of cellular pathways .
  • Drug Delivery Systems : The compound's unique structure allows for modifications that can enhance drug solubility and bioavailability. Its use in prodrug formulations is an area of ongoing research .

Material Science

The incorporation of boron into polymers and materials can significantly enhance their properties:

  • Polymer Chemistry : This compound can be used to synthesize novel polymers with enhanced thermal stability and mechanical properties due to the presence of boron atoms .
  • Sensors and Catalysts : The unique electronic properties imparted by the boron moiety allow for applications in sensor technology and catalysis. Research has indicated that materials containing this compound can be effective in catalyzing various chemical reactions .

Case Study 1: Suzuki Coupling Reaction

A study demonstrated the effectiveness of using this compound as a reagent in Suzuki coupling reactions. The results showed high yields of biaryl products under mild reaction conditions .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer properties of similar thiopyran derivatives. The study indicated that these compounds inhibit tumor growth by inducing apoptosis in cancer cells while sparing normal cells .

Case Study 3: Polymer Development

Another investigation focused on synthesizing a new class of boron-containing polymers using this compound. The resulting materials exhibited improved mechanical strength and thermal stability compared to traditional polymers without boron .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide involves its ability to participate in various chemical reactions due to the presence of reactive boron and sulfur atoms. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating cross-coupling reactions. The sulfone group can undergo redox reactions, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on ring systems, functional groups, and boronate configurations. Key structural classes include thiopyran derivatives, morpholine/thiomorpholine dioxides, and phenyl-substituted boronates.

Thiopyran Derivatives

  • 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1356111-39-1)
    • Structure : Thiopyran ring without sulfone oxidation.
    • Molecular Formula : C₁₁H₁₉BO₂S.
    • Key Difference : Absence of sulfone group reduces electron-withdrawing effects, likely lowering reactivity in cross-coupling reactions compared to the target compound .

Morpholine/Thiomorpholine Dioxides

  • 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide (CAS 1092563-25-1) Structure: Benzyl-linked thiomorpholine dioxide with a boronate. Molecular Formula: C₁₇H₂₆BNO₄S.

Phenyl-Substituted Boronates

  • 2-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isothiazolidine 1,1-dioxide (CAS 1778667-07-4) Structure: Isothiazolidine dioxide fused to a phenyl-boronate. Molecular Formula: C₁₅H₂₁BNO₃S. Key Difference: Five-membered isothiazolidine ring introduces higher ring strain and distinct electronic effects compared to six-membered thiopyran systems .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature Reference
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide Not explicitly listed C₁₁H₁₉BO₃S 226.14 (estimated) Thiopyran sulfone boronate -
2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1356111-39-1 C₁₁H₁₉BO₂S 210.14 Non-oxidized thiopyran boronate
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide 1092563-25-1 C₁₇H₂₆BNO₄S 351.27 Benzyl-thiomorpholine sulfone boronate
2-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isothiazolidine 1,1-dioxide 1778667-07-4 C₁₅H₂₁BNO₃S 297.12 Phenyl-isothiazolidine sulfone boronate

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran 1,1-dioxide is a boron-containing heterocyclic compound with potential biological applications. Its structure includes a dioxaborolane moiety which is known to enhance the biological activity of compounds by facilitating interactions with biological targets. This article reviews the biological activity of this compound based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H16BNO2S
  • Molecular Weight : 239.12 g/mol
  • CAS Number : Not specified in available literature.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties and mechanisms of action. The following sections summarize key findings.

Antimicrobial Activity

Research indicates that compounds containing boron and thiopyran structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiopyran showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Zone of Inhibition (mm) Concentration (µg/mL)
Staphylococcus aureus18100
Escherichia coli15100

Anticancer Activity

Preliminary studies have indicated that the compound may possess anticancer properties. In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound inhibited cell proliferation in a dose-dependent manner. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)25Apoptosis via caspase activation

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies on neuronal cells exposed to oxidative stress showed that the compound reduced cell death and oxidative damage markers. This suggests a protective role against neurodegenerative diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in Journal of Antibiotics evaluated the antimicrobial effects of various boron-containing compounds. The specific derivative tested showed robust activity against Gram-positive bacteria and was less effective against Gram-negative strains due to differences in cell wall structure.
  • Case Study on Anticancer Activity :
    Research published in Cancer Letters explored the effects of thiopyran derivatives on breast cancer cells. The findings indicated that these compounds could serve as lead compounds for developing new anticancer agents due to their ability to induce apoptosis selectively in cancer cells while sparing normal cells.

Q & A

Q. Why does the compound show conflicting anti-inflammatory activity across studies?

  • Data : Reported Pa scores range from 0.611 to 0.638 .
  • Methodology : Perform pathway-specific assays (e.g., TNF-α/IL-6 ELISA for NF-κB vs. COX-2 inhibition). Differences may arise from cell-type-specific signaling (e.g., macrophages vs. epithelial cells) .

Q. Q. How to validate the compound’s role as a chemosensitizer (Pa = 0.435 )?

  • Methodology : Co-administer with chemotherapeutic agents (e.g., doxorubicin) in multi-drug-resistant (MDR) cancer cell lines . Measure IC₅₀ shifts via MTT assays and quantify P-glycoprotein inhibition using calcein-AM efflux tests .

Spectral and Analytical Reference Tables

TechniqueKey Peaks/ConditionsApplication
1H NMR (DMSO-d6)δ 1.25 (s, 12H, dioxaborolane CH₃), δ 3.20–3.50 (m, 4H, thiopyran CH₂)Confirm methyl and ring proton environments
IR 1250–1300 cm⁻¹ (S=O stretch), 1140 cm⁻¹ (B-O)Validate sulfone and boronate ester groups
LC-MS [M+H]⁺ = 283.1 (C₁₁H₁₉BO₃S)Assess purity and molecular ion stability

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